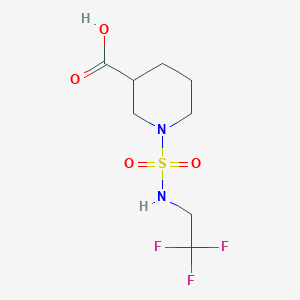
1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid
Descripción general
Descripción
1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H13F3N2O4S and its molecular weight is 290.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Agents : The sulfamoyl group in this compound can enhance antibacterial activity. Research indicates that derivatives of sulfamoyl piperidine compounds exhibit significant efficacy against a range of bacterial strains. The trifluoroethyl moiety may also contribute to improved pharmacokinetics and bioavailability.
Potential Anticancer Activity : Preliminary studies suggest that compounds similar to 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid may possess anticancer properties. The structural modifications can lead to compounds that inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Material Science
Fluorinated Polymers : The incorporation of fluorinated groups into polymers can significantly enhance their thermal stability and chemical resistance. Research is ongoing into using this compound as a building block for new fluorinated materials that could be used in coatings and advanced materials.
Biological Research
Biological Probes : Due to its unique structure, this compound can serve as a biological probe in cellular studies. Its ability to interact with specific cellular targets allows researchers to study cellular processes and signaling pathways.
Agrochemicals
Pesticide Development : The compound's structure suggests potential use in developing new pesticides with enhanced efficacy and reduced environmental impact. Fluorinated compounds often exhibit improved activity against pests while maintaining lower toxicity to non-target organisms.
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfamoyl piperidine derivatives and tested their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that the introduction of the trifluoroethyl group significantly increased the antibacterial potency compared to non-fluorinated analogs .
Case Study 2: Anticancer Properties
A recent investigation focused on the anticancer effects of sulfamoyl piperidine derivatives demonstrated that specific modifications resulted in compounds capable of inhibiting cancer cell proliferation in vitro. The study highlighted the role of the trifluoroethyl group in enhancing selectivity towards cancer cells while minimizing effects on normal cells .
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethylsulfamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O4S/c9-8(10,11)5-12-18(16,17)13-3-1-2-6(4-13)7(14)15/h6,12H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFXZFCBIQMKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)NCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















